molecular formula C12H12NO2P B1313624 O-(Diphenylphosphinyl)hydroxylamine CAS No. 72804-96-7

O-(Diphenylphosphinyl)hydroxylamine

Cat. No. B1313624
CAS RN: 72804-96-7
M. Wt: 233.2 g/mol
InChI Key: SJECIYLGISUNRO-UHFFFAOYSA-N
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Description

“O-(Diphenylphosphinyl)hydroxylamine” (DPPH) is an organopnictogen compound . It is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . It has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group .


Synthesis Analysis

DPPH can be prepared by the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan . The reaction results in the formation of DPPH and not the N-phosphinyl compound as was previously thought . The reaction becomes very thick with a white precipitate, requiring vigorous stirring .


Molecular Structure Analysis

The molecular formula of DPPH is C12H12NO2P . The molecular weight is 233.21 . The percent composition is C 61.80%, H 5.19%, N 6.01%, O 13.72%, P 13.28% .


Chemical Reactions Analysis

DPPH has shown remarkable potential as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . It forms an N-acetyl derivative with acetic anhydride and condenses with acetone to give O-(diphenylphosphinyl)acetoxime .


Physical And Chemical Properties Analysis

DPPH is a white to yellow solid . . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a type of O-substituted hydroxylamine reagent. These reagents, in which oxygen is substituted with good leaving groups, have shown remarkable potential as electrophilic aminating agents and as a source of the amino group .
    • Methods of Application : They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .
    • Results or Outcomes : The use of these reagents has led to important transformations in organic and biomolecular chemistry .
  • Chemical Manufacturing

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the manufacturing of chemicals .
    • Methods of Application : The specific methods of application in chemical manufacturing are not detailed in the source .
    • Results or Outcomes : The outcomes of its use in chemical manufacturing are not specified in the source .
  • Synthesis of trans-Acylhydrazines

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the synthesis of trans-acylhydrazines .
    • Methods of Application : The specific methods of application in the synthesis of trans-acylhydrazines are not detailed in the source .
    • Results or Outcomes : The outcomes of its use in the synthesis of trans-acylhydrazines are not specified in the source .
  • Reduction and Reductive Coupling Reagent

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is often used as a reductant and reductive coupling reagent in organic synthesis .
    • Methods of Application : It can participate in reduction reactions, converting carbonyl-containing compounds (such as aldehydes, ketones, carboxylic acids) into corresponding alcohols, enols, or ethers . It is also often used in the synthesis and functionalization of phosphonyl-containing organic compounds, such as phosphonyl chlorides and phosphonyl esters .
    • Results or Outcomes : The outcomes of its use in these reactions are not specified in the source .
  • Synthesis of trans-Acylhydrazines

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the synthesis of various products, such as trans-acylhydrazines and aldehyde ketones .
    • Methods of Application : The specific methods of application in the synthesis of these compounds are not detailed in the source .
    • Results or Outcomes : The outcomes of its use in the synthesis of these compounds are not specified in the source .
  • Preparation of Characteristic Chemical Reactions

    • Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the preparation of some characteristic chemical reactions .
    • Methods of Application : Hydroxylamine reacts with diphenylphosphinic chloride in benzene (or aqueous dioxan) to give O-(diphenylphosphinyl)hydroxylamine .
    • Results or Outcomes : The outcomes of its use in these reactions are not specified in the source .

Safety And Hazards

DPPH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

DPPH has shown remarkable potential as an electrophilic aminating agent . It has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . Future research may focus on exploring its potential in other chemical reactions and its use in the synthesis of other compounds .

properties

IUPAC Name

O-diphenylphosphorylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECIYLGISUNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449717
Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Diphenylphosphinyl)hydroxylamine

CAS RN

72804-96-7
Record name O-(Diphenylphosphinyl)hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Diphenylphosphinyl)hydroxylamine
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Record name O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE
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Synthesis routes and methods I

Procedure details

To hydroxylamine hydrochloride (15.86 g, 228.2 mmol) in H2O (35 mL) cooled in an ice-salt bath was added 7.1 N NaOH (27.4 mL, 194.4 mmol) followed by 1,4-dioxane (100 mL). The solution was vigorously stirred for 15 min and then chlorodiphenylphosphine oxide (20.00 g, 84.52 mmol) was added as a solution in 1,4-dioxane (100 mL). The solution was stirred an additional 15 min as a white precipitate formed which was filtered. The solid was suspended in 0.25 N NaOH (250 mL) while stirring in an ice-salt bath for 1 h. The solid was then collected, washed with H2O (100 mL), and thoroughly dried under vacuum to afford 7.09 g of the above compound as a white powder (30.4 mmol, yield 36%). 1H-NMR (DMSO-d6) δ 7.72 to 7.67 (m, 4H), 7.50 to 7.40 (m, 6H); −P-NMR (DMSO-d6) δ 23.11 (br s, 1P).
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
27.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred solution of hydroxylamine hydrochloride (9.5 g, 137 mmol) in H2O (21 mL) was added aqueous sodium hydroxide (4.6 g, 116 mmol) in H2O (16 mL), followed by dioxane (66 mL). The resulting solution was cooled in an ice/salt bath, and diphenylphosphinyl chloride (11.8 g, 50 mmol) in dioxane (50 mL) was added in one portion with vigorous stirring. Stirring was continued for 5 minutes as copious precipitation ensued. Water (200 mL) was added, and the slurry filtered, and was purified by stirring the slurry with aqueous sodium hydroxide (1 g, 25 mmol) in water (100 mL) at 0° C. for 30 min, followed by filtration and drying in vacuo to afford 6.8 g (59%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.38-7.57 (m, 6H) 7.64-7.79 (m, 4H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods III

Procedure details

To a suspension of hydroxylamine hydrochloride (29.4 g) in dichloromethane (200 mL) was added diisopropylethylamine (54.6 g) over 3 minutes in a methanol-ice bath under a nitrogen atmosphere. A white precipitate was formed upon the addition. After stirring for 1 hour under the bath, a solution of diphenylphosphinic chloride (20.0 g) in dichloromethane (20 mL) was added over 60 minutes. A white crystal was formed upon the addition. The mixture was warmed to 0° C. over 1 hour with stirring. The reaction was quenched by adding water (200 mL) over 3 minutes. After stirring the mixture for 0.5 hour, the crystal was collected by filtration. The crystal was washed with water (50×3 mL) followed by diisopropyl ether (50×3 mL). The collected crystal was dried overnight in the air and 3 hours under a reduced pressure with slight warming (4° C.) to give a crude product. The crude product was triturated in EtOH (ethanol) to give (aminooxy)(diphenyl)phosphine oxide as a white crystal (15.3 g).
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 5 L 4-neck round bottom flask (rbf) fitted with an overhead stirrer & a thermocouple was charged with; (1) a solution of NaOH (60.85 g, 1.52 mol, 2.4 eq) in 180 mL water, (2) a solution of hydroxylamine-HCl (110.12 g, 1.58 mol, 2.5 eq) in 180 mL water and (3) 180 mL dioxane. The mixture was cooled in an ice/acetone bath to 0° C. 150 g of ice was added, followed by a precooled (to about 10° C.) solution of diphenylphosphinic chloride (150.0 g, 0.634 mol, 1 eq) in 180 mL dioxane (added all at once). The reaction became very thick with a white precipitate, requiring vigorous stirring. The internal temperature rose to 22° C. After 5 additional minutes stirring (10 minutes maximum), the reaction mixture was diluted with 2.5 L of ice cold water and filtered thru a large fritted funnel (15 cm diameter). The crude material was left on the frit to drain for one hour, then transferred back into the 5 L rbf. The solid was suspended in 500 mL ice cold 0.25N NaOH solution and vigorously stirred for five minutes (no more than 10 min), then filtered again, washing 2× with ice cold water and left to dry overnight on the fritted filter. The partially dried material was dried for 12 h in a vacuum oven (50° C., 0.1 torr) and then well crushed with a mortar & pestle. An additional 16 h of drying in the vacuum oven afforded 122 g (82%) the above compound as a white powder.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 L
Type
solvent
Reaction Step Two
Name
Quantity
60.85 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110.12 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
150 g
Type
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Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Seven
Quantity
180 mL
Type
solvent
Reaction Step Seven
Name
Quantity
180 mL
Type
solvent
Reaction Step Eight
Name
Quantity
180 mL
Type
solvent
Reaction Step Nine
Quantity
180 mL
Type
solvent
Reaction Step Ten
Yield
82%

Synthesis routes and methods V

Procedure details

Into a 500-mL three neck round-bottom flask, was placed a solution of hydroxylamine hydrochloride (30.0 g, 432 mmol) in H2O/dioxane (90/45 mL). The solution was cooled to 0-5° C., then sodium bicarbonate (36.5 g, 434 mmol) was added portion-wise over 10 min and the mixture was stirred at 0-5° C. for 30 min. A solution of diphenylphosphinoyl chloride (41.0 g, 173 mmol) in dioxane (45 mL) was added drop-wise at 0-5° C. over 30 min, then the resulting mixture was stirred for an additional 2 h at ambient temperature. The resulting solids were collected by filtration and washed with water (200 mL), NaOH (0.25 M, 200 mL) and PE (200 mL). The product was dried to yield the title compound as a white solid (20 g, crude).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
41 g
Type
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45 mL
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45 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 2
O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 3
O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 4
O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 5
O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 6
O-(Diphenylphosphinyl)hydroxylamine

Citations

For This Compound
201
Citations
S Laulhe, MH Nantz - Organic Preparations and Procedures …, 2011 - Taylor & Francis
O-(Diphenylphosphinyl) hydroxylamine (DPPH) is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents and π-…
Number of citations: 5 www.tandfonline.com
MJP Harger - Journal of the Chemical Society, Perkin Transactions 1, 1981 - pubs.rsc.org
Hydroxylamine reacts with diphenylphosphinic chloride (1) in benzene (or aqueous dioxan) to give O-(diphenylphosphinyl)hydroxylamine (3) and not the N-phosphinyl compound (2) …
Number of citations: 47 pubs.rsc.org
CJ Rieder, MV Smith - Organic Process Research & Development, 2021 - ACS Publications
Scaling up processes to the manufacturing setting demands vigilance, even with controls implemented to mitigate potential thermal hazards. This was highlighted when an unexpected …
Number of citations: 2 pubs.acs.org
MJP Harger - Journal of the Chemical Society, Chemical …, 1979 - pubs.rsc.org
The product from the reaction of hydroxylamine with diphenylphosphinic chloride (1) in benzene is O-(diphenylphosphinyl)hydroxylamine (3) rather than N-(diphenylphosphinyl)…
Number of citations: 16 pubs.rsc.org
G Sosnovsky, K Purgstaller - Zeitschrift für Naturforschung B, 1989 - degruyter.com
A critical evaluation is presented of the scope of amination reactions with O-diphenylphosphinylhydroxylamine (ODPH) as compared to those using hydroxylamine-O-sulfonic acid (…
Number of citations: 10 www.degruyter.com
C Alonso, JM de los Santos, J Vicario… - ARKIVOC: Online Journal …, 2011 - Citeseer
This review summarizes several reports concerning the synthesis and synthetic applications of hydroxylamines derived from phosphines, phosphine oxides and phosphonates, and …
Number of citations: 5 citeseerx.ist.psu.edu
MJP Harger - Tetrahedron Letters, 1983 - Elsevier
t(mins.1 Page 1 Tetrahedron Letters,Vo1.24,No.30,pp 3115-3116,1983 0040-4039/83 $3.00 + .OO Printed in Great Britain 01983 Pergamon Press Ltd. MFTHOXIDE-CATALYSED …
Number of citations: 5 www.sciencedirect.com
E Bodio - Synlett, 2008 - thieme-connect.com
Electrophilic amination gains more and more importance with the increasing interest in primary amines. Indeed they are valuable as synthetic intermediates or entries into nitrogen-…
Number of citations: 1 www.thieme-connect.com
S Sabir, G Kumar, JL Jat - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
Reagents derived from hydroxylamines such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), hydroxylamine-O-sulfonic acid (HOSA) and …
Number of citations: 44 pubs.rsc.org
E Falk, A Franchino, T Horak, L Gürtler… - Organic …, 2023 - ACS Publications
A broadly applicable and efficient method for the synthesis of N-alkyliminophosphoranes from phosphines that does not use potentially hazardous alkyl azides is reported. Under iron …
Number of citations: 5 pubs.acs.org

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